
4-(2-aminoethyl)-N-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-aminoethyl)-N-methylbenzenesulfonamide is an organic compound with the molecular formula C9H14N2O2S It is a derivative of benzenesulfonamide, featuring an aminoethyl group and a methyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-aminoethyl)-N-methylbenzenesulfonamide typically involves the following steps:
Starting Material: The synthesis begins with benzenesulfonyl chloride.
Amination: The benzenesulfonyl chloride undergoes a reaction with ethylenediamine to introduce the aminoethyl group.
Methylation: The resulting intermediate is then methylated using methyl iodide or dimethyl sulfate to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-(2-aminoethyl)-N-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemistry
In chemistry, 4-(2-aminoethyl)-N-methylbenzenesulfonamide is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, thereby modulating their activity and providing insights into enzyme function and regulation.
Medicine
Medically, this compound is investigated for its potential therapeutic properties. It may act as an antimicrobial agent or be used in the development of drugs targeting specific diseases.
Industry
In the industrial sector, this compound is utilized in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and functional groups make it a versatile intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of 4-(2-aminoethyl)-N-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or ionic interactions with active sites, while the sulfonamide group can participate in covalent bonding. These interactions can inhibit enzyme activity or modulate receptor function, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
4-(2-aminoethyl)benzenesulfonamide: Lacks the methyl group on the nitrogen atom.
N-methylbenzenesulfonamide: Lacks the aminoethyl group.
4-(2-aminoethyl)-N-ethylbenzenesulfonamide: Contains an ethyl group instead of a methyl group.
Uniqueness
4-(2-aminoethyl)-N-methylbenzenesulfonamide is unique due to the presence of both the aminoethyl and methyl groups, which confer specific reactivity and biological activity. This combination of functional groups allows for diverse applications and interactions that are not possible with the similar compounds listed above.
Properties
IUPAC Name |
4-(2-aminoethyl)-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-11-14(12,13)9-4-2-8(3-5-9)6-7-10/h2-5,11H,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOOMVJNTEZSQMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
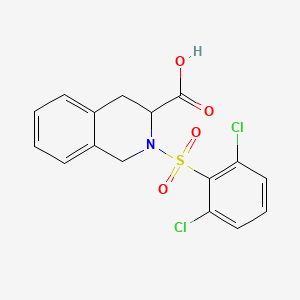
![{[4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}amine hydrochloride](/img/structure/B2615857.png)
![N'-[5-Bromo-6-[2,3-dihydro-1H-inden-2-yl(methyl)amino]-2-methylpyridin-3-yl]-N-ethyl-N-methylmethanimidamide](/img/structure/B2615858.png)
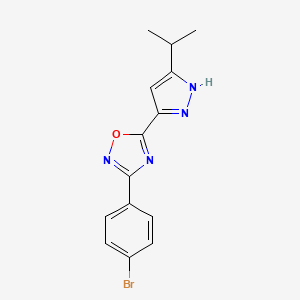
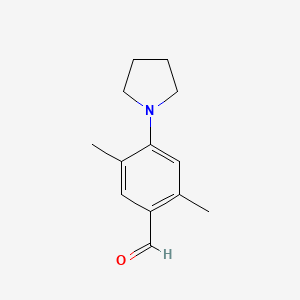
![2-[1-(3-Chlorophenyl)-4,4-difluorocyclohexyl]acetic acid](/img/structure/B2615867.png)
![3-(4-methoxyphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide](/img/structure/B2615869.png)
![(E)-3-(2-chlorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one](/img/structure/B2615873.png)
![6-methyl-3-(4-methylphenyl)-5-{[(2-methylphenyl)methyl]sulfanyl}-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2615874.png)

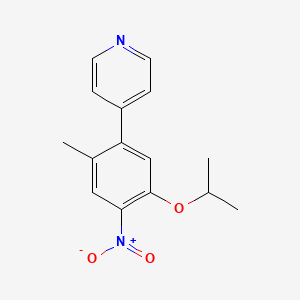
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-butoxybenzamide](/img/structure/B2615877.png)
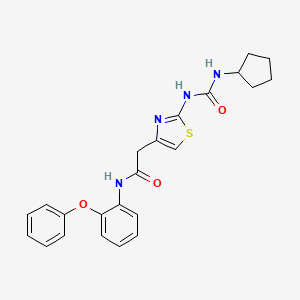
![(2E)-3-(furan-2-yl)-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)prop-2-enamide](/img/structure/B2615879.png)
